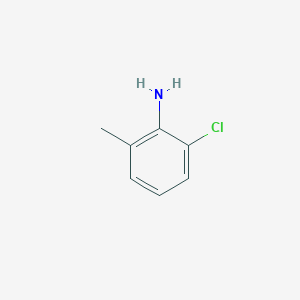
2-Chloro-6-methylaniline
Cat. No. B140736
Key on ui cas rn:
87-63-8
M. Wt: 141.60 g/mol
InChI Key: WFNLHDJJZSJARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08101637B2
Procedure details


A solution of 2-chloro-6-methyl-phenylamine (500 mg, 3.53 mmol) m H2SO4 (1.37 mL) was diluted by adding over 15 min 2 mL of water in order to maintain a temperature below 90° C. Then the reaction mixture was cooled to 5-10° C. and a solution of sodium nitrite (246 mg, 3.57 mmol) in water (1 mL) was added over 2 hours. The resulting diazonium solution was then added to a solution of sodium acetate (5.21 g, 63.6 mmol) in water (20 mL) at a temperature maintained between 65 to 75° C. The resulting precipitate with filtered and treated with a solution of NaOH (6.00 g) in water (100 mL) at 95-100. The aqueous phase was separated while hot from the small amount of black tarry by-products, cooled to 50-6° C. and acidified with HCl (37%, 12.5 mL). The reaction mixture was cooled down to room temperature, the resulting precipitate was filtered, was washed thrice with cold water and was dried under vacuum to yield 7-chloro-1H-indazole (220 mg, 1.44 mmol, 41%) as a white solid.




[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Name
Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH2:9].OS(O)(=O)=O.[N:15]([O-])=O.[Na+].C([O-])(=O)C.[Na+]>O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:9][N:15]=[CH:8]2 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)C)N
|
|
Name
|
|
|
Quantity
|
1.37 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
246 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
diazonium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5.21 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
7.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain a temperature below 90° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained between 65 to 75° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate with filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with a solution of NaOH (6.00 g) in water (100 mL) at 95-100
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was separated while hot from the small amount of black tarry by-products
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 50-6° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled down to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipitate was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed thrice with cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC=C2C=NNC12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.44 mmol | |
| AMOUNT: MASS | 220 mg | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
